

# An In-depth Technical Guide to 3-Acetyl-2,5-dichlorothiophene

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## Compound of Interest

Compound Name: 3-Acetyl-2,5-dichlorothiophene

Cat. No.: B158969

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-Acetyl-2,5-dichlorothiophene**, a key chemical intermediate in the pharmaceutical and agrochemical industries.

## Core Molecular Data and Physicochemical Properties

**3-Acetyl-2,5-dichlorothiophene**, with the CAS number 36157-40-1, is an aromatic ketone derivative of thiophene.<sup>[1]</sup> Its structural and physical properties are summarized below.

Identifier	Value
IUPAC Name	1-(2,5-dichlorothiophen-3-yl)ethan-1-one <sup>[2]</sup>
Synonyms	2,5-Dichloro-3-thienyl methyl ketone <sup>[3][4]</sup>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> OS <sup>[2][3][4][5]</sup>
Molecular Weight	195.07 g/mol <sup>[3][5]</sup>
CAS Number	36157-40-1 <sup>[3][4][5][6]</sup>
SMILES String	CC(=O)C1=C(Cl)SC(Cl)=C1 <sup>[2]</sup>
InChI Key	GYFDNIRENHZKGR-UHFFFAOYSA-N <sup>[2][3]</sup>

Physicochemical Property	Value
Appearance	White to light yellow crystalline powder[6]
Melting Point	37-40 °C[3][6]
Boiling Point	120-122 °C (at 4 mmHg)[6]
Density	1.452 g/cm <sup>3</sup> [6]
Purity	Typically ≥97.5%[2]

## Molecular Structure

The structure of **3-Acetyl-2,5-dichlorothiophene** consists of a central thiophene ring substituted with two chlorine atoms at positions 2 and 5, and an acetyl group at position 3.

Caption: 2D structure of **3-Acetyl-2,5-dichlorothiophene**.

## Experimental Protocols

### Synthesis via Friedel-Crafts Acylation

**3-Acetyl-2,5-dichlorothiophene** is commonly synthesized via a Friedel-Crafts acylation reaction.[3] The following protocol is based on established literature procedures.[3]

Materials:

- 2,5-Dichlorothiophene (1.0 eq)
- Acetyl chloride (1.0 eq)
- Anhydrous Aluminum chloride (AlCl<sub>3</sub>) (1.1 eq)
- Dry Carbon disulfide (CS<sub>2</sub>)
- Cold water
- Anhydrous Calcium chloride (CaCl<sub>2</sub>)

#### Procedure:

- A mixture of anhydrous  $\text{AlCl}_3$  (1.1 eq) and acetyl chloride (1.0 eq) is prepared in dry  $\text{CS}_2$ .
- A solution of 2,5-dichlorothiophene (1.0 eq) in dry  $\text{CS}_2$  is added dropwise to the stirred mixture over 1 hour.
- The reaction mixture is stirred at room temperature for 24 hours.
- To quench the reaction, cold water is added dropwise with continuous stirring for 30 minutes.
- The organic layer is separated, washed multiple times with water, and dried over anhydrous  $\text{CaCl}_2$ .
- The solvent is evaporated to yield the solid product, **3-Acetyl-2,5-dichlorothiophene**. The reported yield for this procedure is approximately 80-90%.<sup>[3]</sup>

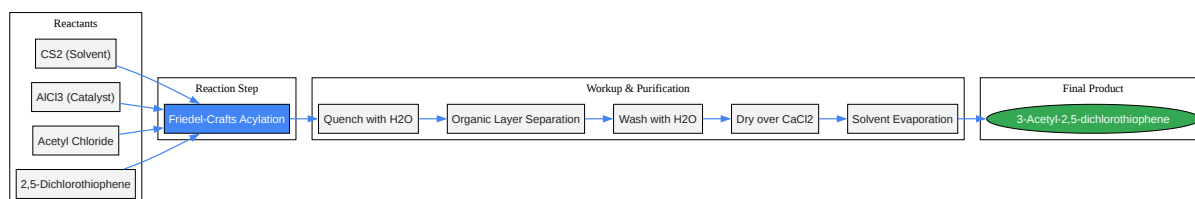
## Characterization Techniques

The structural confirmation and purity assessment of synthesized **3-Acetyl-2,5-dichlorothiophene** are typically performed using standard spectroscopic methods. While detailed spectra are proprietary or require database access, the use of the following techniques is well-documented:

- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl ( $\text{C}=\text{O}$ ) stretch of the acetyl group. An ATR-IR spectrum is available in spectral databases.<sup>[7]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are used to confirm the chemical structure, showing the specific chemical shifts and coupling constants for the aromatic proton and the methyl protons of the acetyl group.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.<sup>[4]</sup>

## Synthetic Workflow

The synthesis of **3-Acetyl-2,5-dichlorothiophene** follows a standard electrophilic aromatic substitution pathway. The workflow from reactants to the final product is illustrated below.



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Caption: Workflow for the synthesis of **3-Acetyl-2,5-dichlorothiophene**.

## Applications in Drug Development and Research

**3-Acetyl-2,5-dichlorothiophene** is a versatile building block in organic synthesis.[7] Its primary applications include serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Notably, it is a precursor for Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[3][8] It is also utilized in the development of substituted chalcones and other complex heterocyclic compounds with potential biological activities.[1][4] Beyond pharmaceuticals, it finds use in the synthesis of agrochemicals and in materials science research.[6][7]

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